molecular formula C17H14ClNOS2 B6477445 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide CAS No. 2640817-99-6

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide

Cat. No.: B6477445
CAS No.: 2640817-99-6
M. Wt: 347.9 g/mol
InChI Key: XIBZIKPOENHLBY-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide is an organic compound that features a bithiophene moiety linked to a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide is unique due to the combination of the bithiophene moiety with the chlorobenzamide group, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide is an organic compound notable for its potential applications in organic electronics and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a bithiophene moiety linked to a chlorobenzamide group , which contributes to its unique electronic properties. The synthesis typically involves the following steps:

  • Formation of 2,2'-bithiophene : Achieved via palladium-catalyzed cross-coupling reactions.
  • Attachment of the Ethyl Linker : The bithiophene is reacted with an ethylating agent.
  • Formation of the Benzamide : Reaction with 2-chlorobenzoyl chloride under basic conditions.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Benzamide derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies demonstrate that benzamide analogs can modulate enzyme activity and affect cell cycle progression, suggesting a role in cancer therapy .
  • Antifungal Properties : Some benzamide derivatives possess antifungal activity, indicating their potential as therapeutic agents against fungal infections .

The mechanism of action for this compound is hypothesized to involve:

  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
  • Charge Transport in Organic Electronics : In electronic applications, the conjugated system enhances charge transport properties, crucial for device performance.

Case Studies

  • Anticancer Studies : A study evaluating the cytotoxic effects of benzamide derivatives found that specific structural modifications led to enhanced activity against various cancer cell lines. The presence of the bithiophene moiety was linked to improved bioactivity due to its electron-rich nature .
  • Material Science Applications : Research has shown that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), indicating their versatility beyond medicinal chemistry .

Comparative Analysis

Compound NameStructureBiological ActivityKey Findings
This compoundStructureAnticancer, AntifungalModulates enzyme activity; effective in OLEDs
2,2'-BithiopheneSimple bithiopheneLimited biological activityBasic electronic properties
ThienothiopheneThiophene derivativeUnique electronic characteristicsUsed in advanced materials

Properties

IUPAC Name

2-chloro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBZIKPOENHLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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